2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene
Overview
Description
“2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene” is a brominated and fluorinated benzene derivative. It contains two bromine atoms and two fluorine atoms attached to different carbon atoms in the benzene ring. One of the bromine atoms is attached to a carbon atom that is also attached to a methyl group (CH3). The other bromine atom is directly attached to the benzene ring. The two fluorine atoms are attached to a carbon atom in the benzene ring that is also attached to an oxygen atom (O), forming a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, a stable and aromatic six-membered ring of carbon atoms. The bromine and fluorine atoms, being halogens, would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a brominated and fluorinated benzene derivative, this compound could potentially undergo various types of chemical reactions. These might include nucleophilic aromatic substitution reactions or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the benzene ring. For example, it might have a relatively high molecular weight due to the bromine atoms, and its solubility could be affected by the polarity introduced by the halogen atoms and the phenoxy group .Scientific Research Applications
Synthesis and Fluorescence Properties
One significant application of compounds related to 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is in the field of fluorescence. The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through a series of reactions, including with 1-bromo-4-bromomethyl-benzene, shows that these compounds have interesting photoluminescence properties. In both solution and solid states, these substances exhibit notable fluorescence intensities, indicating potential use in optical materials and sensors (Liang Zuo-qi, 2015).
X-Ray Structure Determinations
The structural determination of bromomethylsubstituted benzenes, including 2,5-di(bromomethyl)bromobenzene and others, via X-ray crystallography has highlighted the significance of these compounds in studying molecular interactions like C–H···Br and C–Br···π. Understanding these interactions is crucial in the development of advanced materials and in molecular chemistry (P. Jones, P. Kuś, I. Dix, 2012).
Novel Synthesis Applications
Compounds structurally similar to this compound have been used in the synthesis of various derivatives, showcasing their versatility in organic synthesis. For instance, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized through a series of reactions, demonstrating the compound's utility in creating complex molecular structures (Cheng De-ju, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-bromo-4-(bromomethyl)phenoxy]-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2O/c14-7-8-1-3-12(10(15)5-8)18-13-4-2-9(16)6-11(13)17/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJTZCCKPGPARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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